Ethyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate Ethyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate
Brand Name: Vulcanchem
CAS No.: 919973-51-6
VCID: VC0353211
InChI: InChI=1S/C18H19N3O4/c1-3-24-16(22)11-21-14-8-5-4-7-13(14)20-17(21)12(2)19-18(23)15-9-6-10-25-15/h4-10,12H,3,11H2,1-2H3,(H,19,23)
SMILES: CCOC(=O)CN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3
Molecular Formula: C18H19N3O4
Molecular Weight: 341.4g/mol

Ethyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate

CAS No.: 919973-51-6

Main Products

VCID: VC0353211

Molecular Formula: C18H19N3O4

Molecular Weight: 341.4g/mol

Ethyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate - 919973-51-6

CAS No. 919973-51-6
Product Name Ethyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate
Molecular Formula C18H19N3O4
Molecular Weight 341.4g/mol
IUPAC Name ethyl 2-[2-[1-(furan-2-carbonylamino)ethyl]benzimidazol-1-yl]acetate
Standard InChI InChI=1S/C18H19N3O4/c1-3-24-16(22)11-21-14-8-5-4-7-13(14)20-17(21)12(2)19-18(23)15-9-6-10-25-15/h4-10,12H,3,11H2,1-2H3,(H,19,23)
Standard InChIKey ZXMKHOULPAVWPG-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3
Canonical SMILES CCOC(=O)CN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3
PubChem Compound 16619276
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator